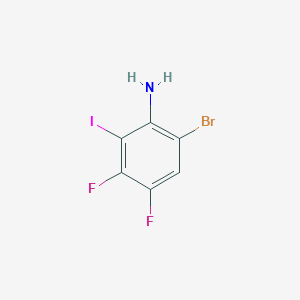

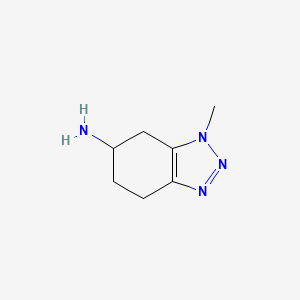

6-Bromo-3,4-difluoro-2-iodoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of halogenated aniline derivatives often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of 6-bromo-4-iodoquinoline, a compound with both bromo and iodo substituents like 6-Bromo-3,4-difluoro-2-iodoaniline, was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to introduce the difluoro groups.

Molecular Structure Analysis

The molecular structure of halogenated anilines can be confirmed using techniques such as NMR spectroscopy. For example, the structures of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline were confirmed by 1H NMR spectrum . Additionally, crystal structures can provide information about the arrangement of atoms and the geometry of the molecule, as seen in the analysis of the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline .

Chemical Reactions Analysis

Halogenated anilines can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr). The reactivity of different halogens in SNAr reactions has been studied, with the reactivity order for different nucleophiles being established . This information is valuable for predicting the reactivity of 6-Bromo-3,4-difluoro-2-iodoaniline in similar reactions, considering the presence of bromo and iodo substituents which can act as good leaving groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines can be influenced by the nature and position of the halogen substituents. For instance, the introduction of bromo and iodo groups can enhance the nucleophilicity and leaving group capacity of the resulting amide moiety . The presence of fluorine atoms can also affect the chemical behavior, as fluorinated groups can serve as halogen-bond acceptors and influence the overall stability of the compound .

科学的研究の応用

Electrochemical Oxidation in Acetonitrile Solution

Kádár et al. (2001) explored the electrochemical oxidation of various halogenated anilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution. Their findings shed light on the Bacon–Adams mechanism's role in such reactions and the formation of oxidized forms of brominated 4-amino-diphenylamines as well as halogenated anilines. This research provides insights into the electrochemical behavior of similar compounds like 6-Bromo-3,4-difluoro-2-iodoaniline, which could be significant in developing new electrochemical processes or materials (Kádár et al., 2001).

Synthesis of Halogenated Ascorbic Acids

Ge and Kirk (1997) conducted a study on the synthesis of various halogenated ascorbic acids, including 2-iodo- and 2-bromo-2-deoxy-L-ascorbic acids. This research demonstrates the potential of using halogenated anilines in synthesizing vitamin C derivatives, potentially including compounds similar to 6-Bromo-3,4-difluoro-2-iodoaniline, for various pharmaceutical and nutritional applications (Ge & Kirk, 1997).

Thermo- and Photochromic Behaviour in Molecular Co-crystals

Carletta et al. (2017) investigated the thermo- and photochromic behavior of N-Salicilideneanilines in molecular co-crystals. Their study, involving compounds like 4-bromoaniline and 4-iodoaniline, highlights the potential use of halogenated anilines in designing materials with specific optical and chromic properties. This could be relevant for 6-Bromo-3,4-difluoro-2-iodoaniline in creating advanced materials for sensors, displays, or smart windows (Carletta et al., 2017).

Homolytic and Heterolytic Paths in Photochemistry

Freccero et al. (2003) explored the photochemical behavior of haloanilines, including 4-haloanilines and 4-halo-N,N-dimethylanilines, in various solvents. Understanding the homolytic and heterolytic fragmentation paths in these compounds aids in grasping the photochemical properties of related compounds like 6-Bromo-3,4-difluoro-2-iodoaniline, which could be crucial in photochemical synthesis and environmental degradation of halogenated pollutants (Freccero et al., 2003).

Synthesis of Bromo-Iodoquinoline

Wang et al. (2015) synthesized bromo-4-iodoquinoline, an important intermediate for biologically active compounds. This synthesis involving bromoaniline demonstrates the potential utility of 6-Bromo-3,4-difluoro-2-iodoaniline in synthesizing complex organic molecules, which could be significant in pharmaceutical research and development (Wang et al., 2015).

特性

IUPAC Name |

6-bromo-3,4-difluoro-2-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2IN/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYMHMVMESSXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)I)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,4-difluoro-2-iodoaniline | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

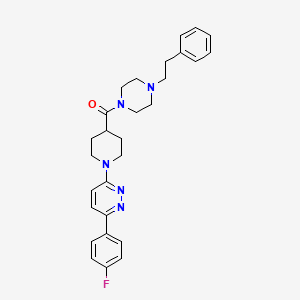

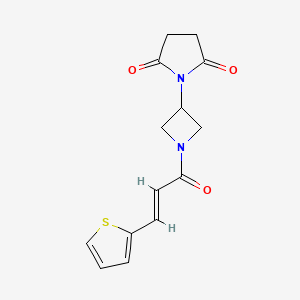

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)

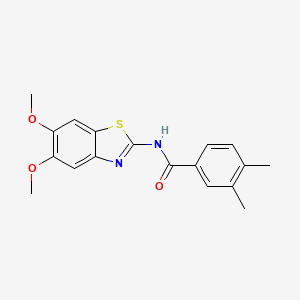

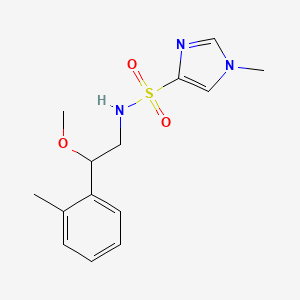

![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)

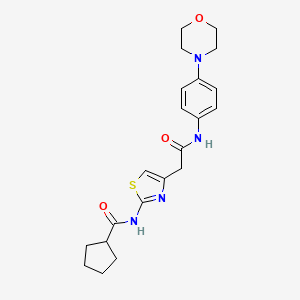

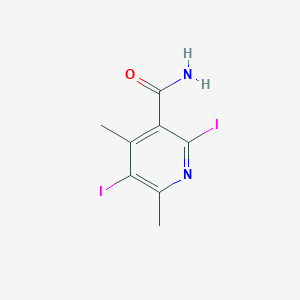

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)

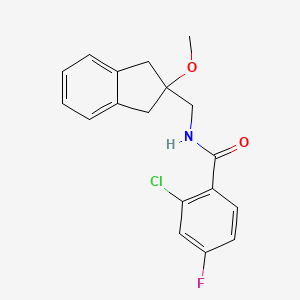

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)